

# An In-depth Technical Guide to BB2-50F: A Dual-Targeting Antitubercular Agent

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## Compound of Interest

Compound Name: BB2-50F

Cat. No.: B12365362

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of **BB2-50F**, a novel antitubercular candidate.

## Introduction

**BB2-50F** is a synthetic amiloride derivative identified as a potent, multi-targeting agent against *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis.[1][2] As a 6-substituted 5-(N,N-hexamethylene)amiloride, it represents a promising scaffold for the development of new chemotherapeutics aimed at combating drug-resistant tuberculosis by disrupting the pathogen's energy metabolism.[3] This guide synthesizes the available technical data on **BB2-50F**, from its fundamental chemical properties to its complex biological activities.

## Chemical Structure and Physicochemical Properties

**BB2-50F**'s unique structure is central to its biological activity. The core amiloride scaffold is modified with substitutions that enhance its inhibitory functions.

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Caption: Chemical Structure of **BB2-50F**.

## Physicochemical Data

The key physicochemical properties of **BB2-50F** are summarized in the table below. These parameters are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for guiding further formulation and development efforts.

Property	Value	Reference
CAS Number	2226086-65-1	[1]
Molecular Formula	C <sub>20</sub> H <sub>23</sub> N <sub>7</sub> O <sub>2</sub>	[1]
Molecular Weight	393.44 g/mol	[1]
Solubility	DMSO: 100 mg/mL (254.17 mM)	[1]
Canonical SMILES	<chem>C1CCCN(CC1)C2=NC(=C(C(=O)N=C(N)N)N=C2C3=CC4=C(C=CC=C4)O3)N</chem>	N/A
InChIKey	FSPGYSVEHLETQR-UHFFFAOYSA-N	N/A

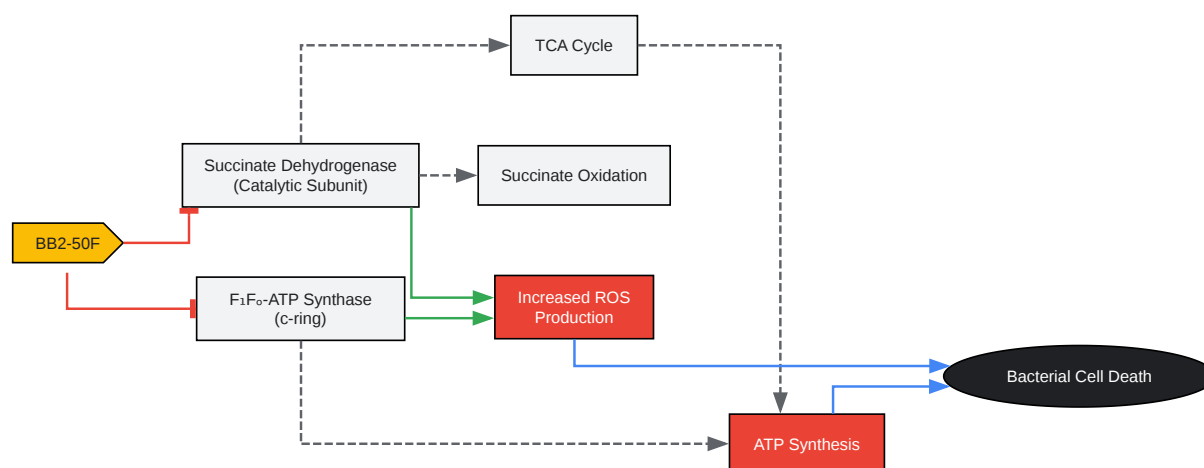
## Biological Activity and Mechanism of Action

**BB2-50F** exerts its potent bactericidal effects by simultaneously disrupting two critical hubs of mycobacterial energy metabolism: the F<sub>1</sub>F<sub>o</sub>-ATP synthase and the succinate dehydrogenase (SDH) complex. This dual-targeting mechanism is a key advantage, potentially reducing the likelihood of resistance development.

## Dual-Target Inhibition

- **F<sub>1</sub>F<sub>o</sub>-ATP Synthase**: **BB2-50F** targets the membrane-embedded c-ring of the F<sub>1</sub>F<sub>o</sub>-ATP synthase, the primary enzyme responsible for ATP production via oxidative phosphorylation. Inhibition of this complex leads to a rapid depletion of cellular ATP, crippling essential metabolic processes.[2]
- **Succinate Dehydrogenase (SDH)**: The compound also inhibits the catalytic subunit of SDH, a key enzyme that links the tricarboxylic acid (TCA) cycle to the electron transport chain.[2] [4] This action blocks the oxidation of succinate to fumarate, disrupting the TCA cycle and further impairing cellular respiration.[1]

The combined effect is a profound dysregulation of mycobacterial bioenergetics, leading to the accumulation of reactive oxygen species (ROS) and rapid cell death in both replicating and non-replicating Mtb.[1][2]



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Mechanism of Action of **BB2-50F**.

## Antimicrobial and Antimotility Spectrum

**BB2-50F** demonstrates significant activity against Mtb and also inhibits bacterial motility across various species.

Activity Type	Organism/System	Metric	Value	Reference
Antitubercular	M. tuberculosis H37Rv	MIC	8 $\mu$ M	N/A
Antitubercular	M. tuberculosis (non-replicating)	Log Reduction	>6 log <sub>10</sub> CFU/mL	N/A
Antimotility	E. coli (Na <sup>+</sup> -powered motor)	Inhibition	Complete at 10 $\mu$ M	<a href="#">[5]</a>
Antimotility	E. coli (H <sup>+</sup> -powered motor)	Inhibition	Complete at 100 $\mu$ M	<a href="#">[5]</a>

## Experimental Protocols

The characterization of **BB2-50F** involved several key experimental procedures. The methodologies for two primary assays are detailed below.

### Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol is essential for quantifying the potency of an antimicrobial agent.

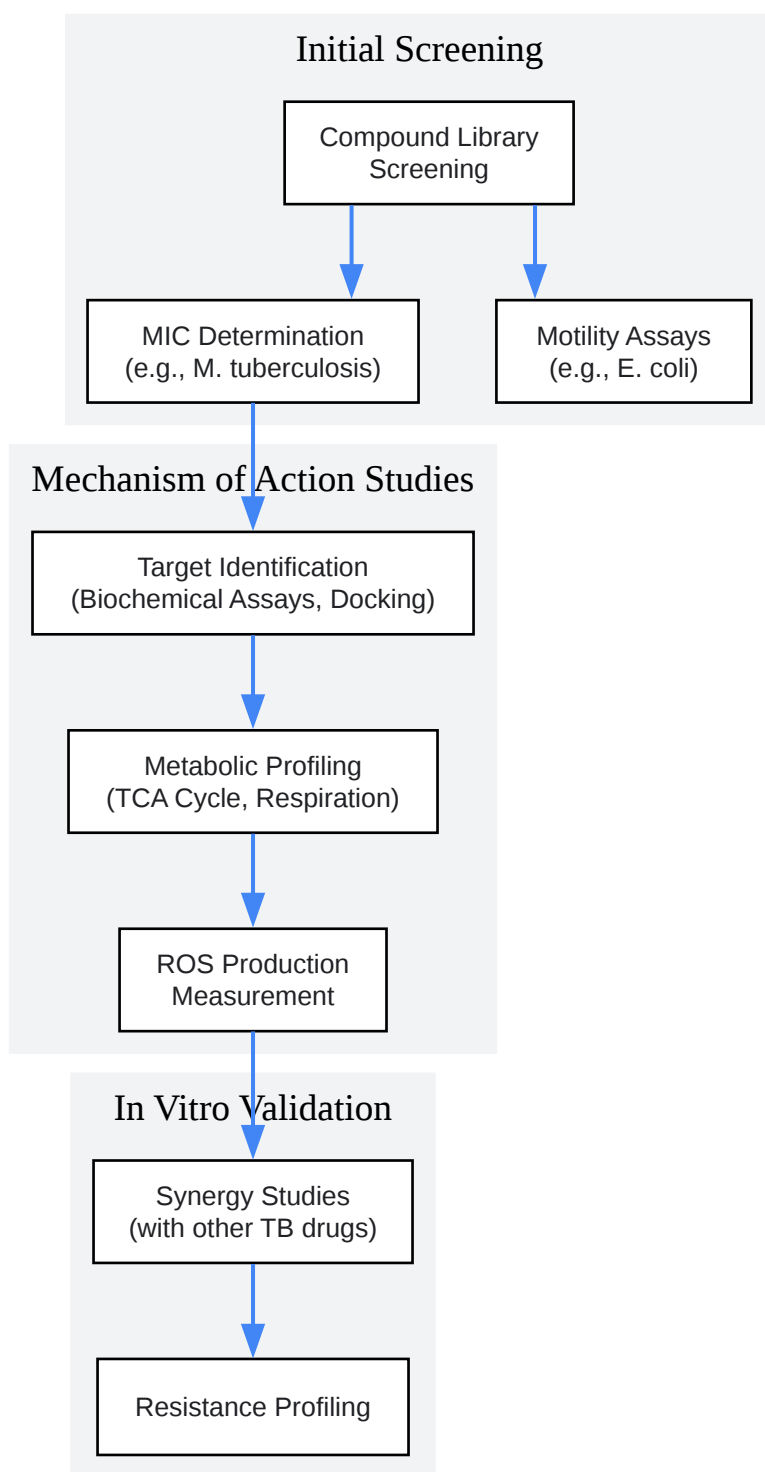
- Bacterial Culture:** M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) until it reaches mid-log phase.
- Compound Preparation:** **BB2-50F** is serially diluted in DMSO and then further diluted in 7H9 broth to achieve the desired final concentrations.
- Assay Setup:** The bacterial culture is diluted to a final inoculum of 5 x 10<sup>5</sup> CFU/mL in a 96-well microplate. The serially diluted **BB2-50F** is added to the wells.

- Incubation: Plates are incubated at 37°C for 7-14 days.
- Readout: The MIC is determined as the lowest concentration of **BB2-50F** that completely inhibits visible bacterial growth. Visual inspection or a resazurin-based colorimetric readout can be used.

## Bacterial Motility (Tethered Cell) Assay

This assay directly visualizes the effect of an inhibitor on the function of the bacterial flagellar motor.<sup>[5]</sup>

- Cell Preparation: *E. coli* strains expressing specific stator types (e.g., Na<sup>+</sup>-powered PomA/PotB) are grown to mid-log phase. Cells are sheared to remove flagellar filaments, leaving short stubs.
- Tethering: The cell bodies are tethered to a glass coverslip via antibodies specific to the flagellar stubs.
- Microscopy Setup: The coverslip is mounted on a microscope slide, creating a flow cell. The slide is observed under a phase-contrast microscope equipped with a high-speed camera.
- Data Acquisition: Baseline rotation of the tethered cells is recorded. **BB2-50F**, diluted in motility buffer, is then introduced into the flow cell at various concentrations.
- Analysis: The rotational speed of individual cells is measured before, during, and after exposure to the compound. The percentage of rotating cells and their average speed are quantified to determine the inhibitory effect.



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General Experimental Workflow for **BB2-50F** Evaluation.

## Conclusion

**BB2-50F** is a compelling antitubercular lead compound with a novel dual-targeting mechanism of action that disrupts the core energy-generating pathways of *Mycobacterium tuberculosis*. Its ability to rapidly kill both replicating and persistent forms of the bacteria, coupled with its distinct mode of action compared to current frontline drugs, makes it a valuable candidate for further preclinical and clinical development. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers aiming to build upon this promising area of tuberculosis drug discovery.

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